molecular formula C26H24FN3O5 B11291746 2-[1-(4-fluorophenyl)-3-(3-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide

2-[1-(4-fluorophenyl)-3-(3-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide

Cat. No.: B11291746
M. Wt: 477.5 g/mol
InChI Key: IWYNOEMVISANGS-UHFFFAOYSA-N
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Description

2-[1-(4-fluorophenyl)-3-(3-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a fluorophenyl group, a methoxybenzyl group, and an imidazolidinone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-fluorophenyl)-3-(3-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide typically involves multiple steps. The process begins with the preparation of the imidazolidinone core, followed by the introduction of the fluorophenyl and methoxybenzyl groups. The final step involves the acylation of the imidazolidinone with 4-methoxyphenylacetic acid. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize waste. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production rates and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-fluorophenyl)-3-(3-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The fluorophenyl and methoxybenzyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-[1-(4-fluorophenyl)-3-(3-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[1-(4-fluorophenyl)-3-(3-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-[1-(4-fluorophenyl)-3-(3-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide include other imidazolidinone derivatives with different substituents on the phenyl and benzyl groups. Examples include:

  • 2-[1-(4-chlorophenyl)-3-(3-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide
  • 2-[1-(4-bromophenyl)-3-(3-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, can enhance its stability and reactivity compared to similar compounds with different substituents.

Properties

Molecular Formula

C26H24FN3O5

Molecular Weight

477.5 g/mol

IUPAC Name

2-[1-(4-fluorophenyl)-3-[(3-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C26H24FN3O5/c1-34-21-12-8-19(9-13-21)28-24(31)15-23-25(32)30(20-10-6-18(27)7-11-20)26(33)29(23)16-17-4-3-5-22(14-17)35-2/h3-14,23H,15-16H2,1-2H3,(H,28,31)

InChI Key

IWYNOEMVISANGS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)N2CC3=CC(=CC=C3)OC)C4=CC=C(C=C4)F

Origin of Product

United States

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